

Preclinical Profile of SNAP 94847 Hydrochloride: An In-Depth Technical Guide

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Compound of Interest

Compound Name: SNAP 94847 hydrochloride

Cat. No.: B1399140

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This technical guide provides a comprehensive overview of the preclinical data for **SNAP 94847 hydrochloride**, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The information presented herein is intended to support further research and development efforts by providing detailed methodologies and a clear summary of the compound's pharmacological and behavioral profile.

Core Pharmacological Data

SNAP 94847 hydrochloride demonstrates high affinity and selectivity for the MCHR1, with favorable pharmacokinetic properties in preclinical species. The quantitative data from various in vitro and in vivo studies are summarized below.

Table 1: In Vitro Binding Affinity and Selectivity

Parameter	Value	Species	Notes
Ki	2.2 nM	Human	Antagonist activity at the MCHR1.
Kd	530 pM	Human	High affinity for the MCHR1.
Selectivity vs. α 1A	>80-fold	-	Demonstrates significant selectivity over the α 1A adrenergic receptor.
Selectivity vs. D2	>500-fold	-	Exhibits high selectivity against the Dopamine D2 receptor.

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Table 2: Pharmacokinetic Parameters in Rats

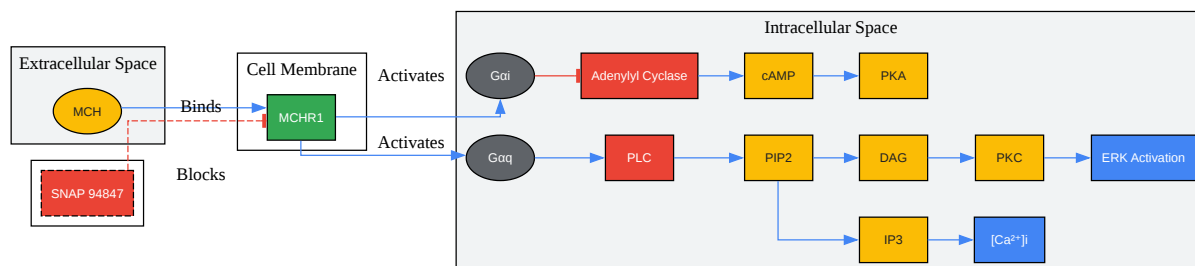
Parameter	Value	Route of Administration
Bioavailability (F%)	59%	Oral
Plasma Clearance	4.2 L/hr/kg	-
Blood Clearance	3.3 L/hr/kg	-
Half-life (t1/2)	5.2 hours	Oral

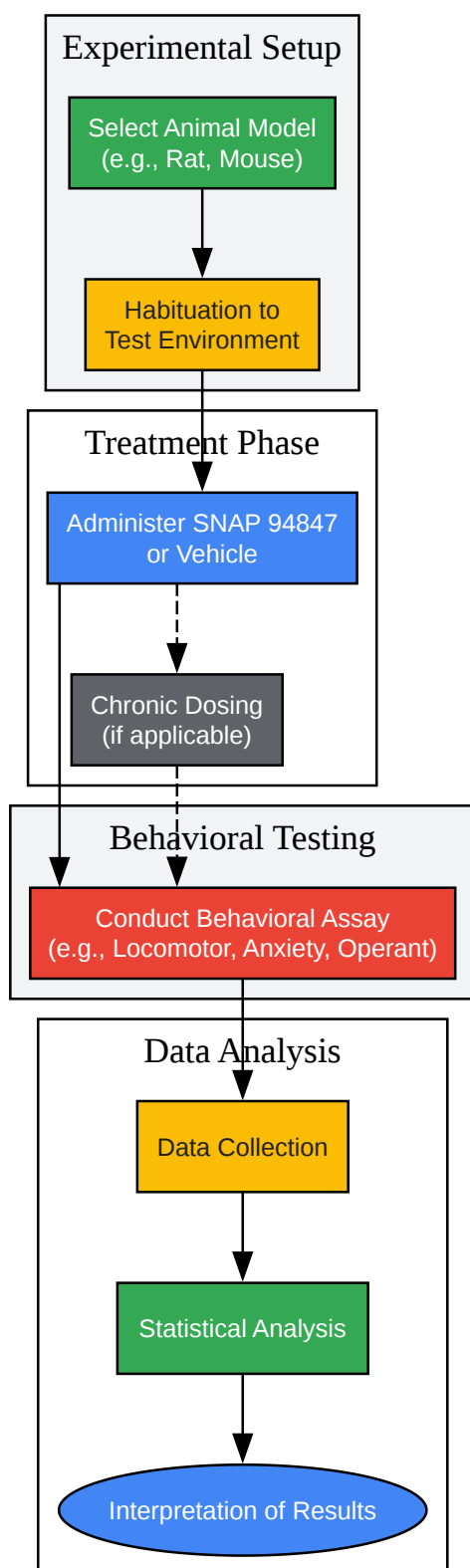
Data from a pharmacokinetic study in rats following a 10 mg/kg oral dose.[\[1\]](#)[\[2\]](#)

Mechanism of Action: MCHR1 Antagonism

SNAP 94847 hydrochloride exerts its effects by competitively blocking the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 typically activates downstream signaling cascades

through Gi and Gq proteins. By antagonizing this receptor, SNAP 94847 inhibits these signaling pathways.





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References

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